1-(Piperidin-4-yl)-1H-indole hydrochloride
Overview
Description
1-(Piperidin-4-yl)-1H-indole hydrochloride is a chemical compound that features a piperidine ring attached to an indole structure
Scientific Research Applications
1-(Piperidin-4-yl)-1H-indole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-(piperidin-4-yl)-3-pyridin-4-yl-1h-pyrazol-4-yl-2,3-dihydro-1h-inden-1-one oxime, have been found to target the protein serine/threonine-protein kinase b-raf .
Biochemical Pathways
Compounds with similar structures have been found to activate hypoxia-inducible factor 1 pathways , which play a crucial role in cellular response to hypoxia.
Result of Action
Compounds with similar structures have shown significant inhibitory bioactivity in hepg2 cells .
Biochemical Analysis
Biochemical Properties
1-(Piperidin-4-yl)-1H-indole hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. The compound also binds to specific receptors, influencing signal transduction pathways. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in oxidative stress responses, thereby affecting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. It binds to the active sites of enzymes, altering their conformation and activity. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating specific signaling pathways or reducing oxidative stress. At higher doses, it can induce toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, primarily mediated by cytochrome P450 enzymes. These reactions result in the formation of metabolites that can either be excreted or further metabolized. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to influence cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific tissues or cellular compartments. Its localization and accumulation are influenced by factors such as lipophilicity and binding affinity to transport proteins. These properties determine the compound’s bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, influencing mitochondrial function and energy metabolism. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-4-yl)-1H-indole hydrochloride typically involves the reaction of indole with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the piperidine ring is introduced to the indole structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and controlled temperatures to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-4-yl)-1H-indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups to the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated piperidine-indole compounds .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: This compound has a similar piperidine ring but a different core structure.
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: This compound features a piperidine ring with different substituents.
Uniqueness
1-(Piperidin-4-yl)-1H-indole hydrochloride is unique due to its specific indole-piperidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-piperidin-4-ylindole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12;/h1-4,7,10,12,14H,5-6,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSFLXYGYZPFOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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